molecular formula C17H21N3O4S B2524517 methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1421523-11-6

methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2524517
CAS RN: 1421523-11-6
M. Wt: 363.43
InChI Key: GHJSLVDUDGDUOT-UHFFFAOYSA-N
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Description

Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields. This compound is commonly referred to as MPSPB and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activity : Research led by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which shares a structural motif with the compound of interest. This study aimed at developing compounds with potential antimicrobial properties by creating sulfonamide derivatives, including various reactions to yield pyrazoles, isoxazoles, and pyrimidinethiones among others. This foundational work underlines the versatility of pyrazole-based structures in synthesizing compounds with potential biological applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Reagent for the Removal and Recovery of Anions : Another study by Heininger and Meloan (1992) investigated a synthesized compound similar in structural complexity for selectively precipitating anions from aqueous solutions. Although not directly mentioning the exact compound, this research highlights the potential of such molecules in environmental applications, particularly in the selective removal of contaminants (Heininger & Meloan, 1992).

Molecular Interaction and Biological Activity

  • Molecular Interaction Studies : The antagonist activities of similar compounds, particularly focusing on the CB1 cannabinoid receptor, were studied by Shim et al. (2002). This research detailed the molecular interactions of a compound structurally related to the query, providing insights into the development of receptor-specific drugs. The study emphasizes the importance of specific molecular structures in targeting and modulating receptor activity, potentially leading to new therapeutic agents (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Unfortunately, specific safety and hazard information for “methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” is not available in the retrieved data .

properties

IUPAC Name

methyl 4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-24-17(21)15-3-5-16(6-4-15)25(22,23)20-11-7-14(8-12-20)13-19-10-2-9-18-19/h2-6,9-10,14H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJSLVDUDGDUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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